Acetamide, N-(1-fluorofluoren-2-YL)-
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Overview
Description
N-(1-fluoro-9H-fluoren-2-yl)acetamide: is a chemical compound with the molecular formula C15H12FNO and a molecular weight of 241.26 g/mol . It is an acetamide derivative where the acetamide group is attached to a fluorene ring substituted with a fluorine atom at the 1-position . This compound is achiral and has no defined stereocenters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-fluoro-9H-fluoren-2-yl)acetamide typically involves the reaction of 1-fluoro-9H-fluorene with acetyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-(1-fluoro-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The fluorine atom on the fluorene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include or .
Reduction: Reducing agents such as or are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorene amine derivatives.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
N-(1-fluoro-9H-fluoren-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-fluoro-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(9-methyl-9H-fluoren-2-yl)acetamide: Similar structure but with a methyl group instead of a fluorine atom.
2-acetylaminofluorene: Lacks the fluorine substitution on the fluorene ring.
Uniqueness
N-(1-fluoro-9H-fluoren-2-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
CAS No. |
2824-10-4 |
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Molecular Formula |
C15H12FNO |
Molecular Weight |
241.26 g/mol |
IUPAC Name |
N-(1-fluoro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H12FNO/c1-9(18)17-14-7-6-12-11-5-3-2-4-10(11)8-13(12)15(14)16/h2-7H,8H2,1H3,(H,17,18) |
InChI Key |
VJCWRHANHPBEHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(C=C1)C3=CC=CC=C3C2)F |
Origin of Product |
United States |
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